molecular formula C9H15N3OS B13286872 N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide CAS No. 1341711-91-8

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide

Cat. No.: B13286872
CAS No.: 1341711-91-8
M. Wt: 213.30 g/mol
InChI Key: HZUGIUGOPTYSCR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide typically involves the reaction of 2-amino-1,3-thiazole with N,N-dimethylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}acetamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylacetamide group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

1341711-91-8

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N,N-dimethyl-2-[1-(1,3-thiazol-2-yl)ethylamino]acetamide

InChI

InChI=1S/C9H15N3OS/c1-7(9-10-4-5-14-9)11-6-8(13)12(2)3/h4-5,7,11H,6H2,1-3H3

InChI Key

HZUGIUGOPTYSCR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC(=O)N(C)C

Origin of Product

United States

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